1,3-Dichloro-5,5-dimethylhydantoin

Catalog No.
S580203
CAS No.
118-52-5
M.F
C5H6Cl2N2O2
M. Wt
197.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-5,5-dimethylhydantoin

CAS Number

118-52-5

Product Name

1,3-Dichloro-5,5-dimethylhydantoin

IUPAC Name

1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C5H6Cl2N2O2

Molecular Weight

197.02 g/mol

InChI

InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3

InChI Key

KEQGZUUPPQEDPF-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C

Solubility

Reaction (NTP, 1992)
0.00 M
Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene
In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C.
0.2%

Synonyms

1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione; DCDMH; Dactin; Daktin; Dantochlor RW; Dantoin; Dichlorantin; Dichlorodimethylhydantoin; Halane; Hydan; Hydan (antiseptic); N,N’-Dichloro-5,5-dimethylhydantoin; N,N’-Dichlorodimethylhydantoin; NSC 3330

Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C

As a Chlorinating Agent:

  • Synthesis of α-chloroacetophenones: DCDMH serves as a chlorinating agent in the synthesis of α-chloroacetophenones, which are important intermediates in the production of various pharmaceutical drugs and agrochemicals. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

As an Oxidizing Agent:

  • Oxidation of urazoles and bis-urazoles: DCDMH acts as an effective oxidizing agent for the conversion of urazoles and bis-urazoles to their corresponding triazolinediones. Triazolinediones hold potential applications in medicinal chemistry and materials science. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

Other Research Applications:

  • Microwave-assisted aromatization: DCDMH has been employed in the microwave-assisted aromatization of trisubstituted pyrazolines, a technique used in the synthesis of various heterocyclic compounds with potential applications in drug discovery. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":
  • Asymmetric chlorolactonization: DCDMH serves as a chlorenium source in asymmetric chlorolactonization reactions, which are crucial for the synthesis of optically active lactones, a class of organic compounds with diverse applications in medicine and natural product chemistry. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":
  • Oxidative chlorination: DCDMH facilitates the oxidative chlorination of arenesulfonyl chlorides, which are important intermediates in the synthesis of various functional materials. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":
  • Selective halogenation: DCDMH exhibits selective halogenation properties, making it valuable for the synthesis of halo ketones, which are crucial intermediates in the production of various pharmaceuticals and fine chemicals. Source: Sigma-Aldrich product page, "1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68 118-52-5":

1,3-Dichloro-5,5-dimethylhydantoin is an organic compound with the molecular formula C5H6Cl2N2O2C_5H_6Cl_2N_2O_2. It is classified as a halogenated hydantoin derivative and is recognized for its strong oxidizing properties. This compound is often encountered in various industrial applications, particularly in water treatment and as a disinfectant due to its ability to release chlorine when dissolved in water.

The structure of 1,3-dichloro-5,5-dimethylhydantoin features two chlorine atoms attached to the carbon atoms at positions 1 and 3 of the hydantoin ring, along with two methyl groups at position 5. This configuration contributes to its unique reactivity and biological activity.

DCH can be irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and skin irritation [1]. The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 0.2 mg/m³ for DCH in the workplace [4].

Here are the citations used:

  • [1] New Jersey Department of Health [NJ.gov]: 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN HAZARD SUMMARY ()
  • [2] Sigma-Aldrich: 1,3-Dichloro-5,5-dimethylhydantoin available chlorine 68% [CAS Number: 118-52-5] ()
  • [3] US Patent 3627730: Process for preparing N,N-dichloro-5,5-dimethylhydantoin (accessed through USPTO database)
  • [4] Centers for Disease Control and Prevention (CDC): NIOSH - Immediately Dangerous to Life or Health Concentrations (IDLH): 1,3-Dichloro-5,5-dimethylhydantoin ()

  • Reactivity with Water: Upon contact with water or steam, it decomposes to produce toxic and corrosive gases, including hydrogen chloride and chlorine gas .
  • Violent Reactions: The compound reacts violently with xylene and is incompatible with strong acids, reducing agents, ammonia salts, and sulfides .
  • Oxidation Reactions: It serves as a chlorinating agent in various organic reactions, including the dichlorination of alkenes when combined with zinc chloride .

Several methods exist for synthesizing 1,3-dichloro-5,5-dimethylhydantoin:

  • Chlorination of Dimethylhydantoin: The most common method involves chlorinating 5,5-dimethylhydantoin using chlorine gas or other chlorinating agents under controlled conditions .
  • Esterification Reactions: Recent studies have explored its use in promoting esterification reactions between carboxylic acids and alcohols .

Research on interaction studies involving 1,3-dichloro-5,5-dimethylhydantoin has highlighted its reactivity profile:

  • Compatibility Testing: The compound has been shown to react unfavorably with various organic solvents and strong acids. Safety protocols recommend avoiding contact with incompatible materials .
  • Biological Interactions: Studies indicate that its antimicrobial efficacy can be affected by pH levels and the presence of other chemicals within treated environments .

1,3-Dichloro-5,5-dimethylhydantoin shares similarities with several other compounds but also exhibits unique properties:

Compound NameStructure FeaturesUnique Properties
5,5-DimethylhydantoinNo halogen substituentsLess reactive than 1,3-dichloro derivative
Dichlorophen (2,4-Dichlorophenol)Contains chlorine but lacks the hydantoin ringPrimarily used as an antiseptic
Chlorinated HydantoinsVaries in halogen substitutionVarying degrees of antimicrobial activity

Each of these compounds serves different purposes based on their chemical structure and reactivity. The unique dichlorination at positions 1 and 3 in 1,3-dichloro-5,5-dimethylhydantoin enhances its reactivity compared to its analogs.

Physical Description

1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414°F (turns brown). Chlorine gas evolves at temperatures > 410°F. (NTP, 1992)
DryPowder
White powder with a chlorine-like odor.

Color/Form

Four-sided, pointed prisms from chloroform
White powde

XLogP3

1.1

Boiling Point

Sublimes at 212° F (NTP, 1992)
212° (sublimes)

Flash Point

346 °F (NIOSH, 2016)
346°F

Vapor Density

6.8 (NTP, 1992) (Relative to Air)
6.8

Density

1.5 at 68 °F (NTP, 1992)
1.5 at 20 °C/20 °C
1.5

LogP

log Kow = -0.94 (est)

Odor

Chlorine-like odo

Melting Point

270 °F (NTP, 1992)
132.0 °C
132 °C
270°F

UNII

70H8B2WWTU

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (53.08%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (62.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (30.77%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (39.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (59.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.4X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

118-52-5

Wikipedia

1,3-dichloro-5,5-dimethylhydantoin

Methods of Manufacturing

Prepared by passing chlorine through an aqueous solution of 5,5-dimethylhydantoin: ... . Purification by dissolving in concentrated H2SO4 and diluting with ice-water: Lorenz, US patent 2,828,308 (1958 to Purex).

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl-: ACTIVE
.../Contains/ a minimum of 66% "available chlorine" by weight.
... A maximal level of 10 ppm has been recommended for its use as a sanitizing agent in swimming pools. This limit is based on accidental swallowing of 100 to 200 mL of pool water.
Agent for keeping cut flowers fresh in vases.
Serves as a mild bleach by slowly releasing active chlorine.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

The dry crystals [combined available chlorine 77.6% (theory)] may be stored without much loss of available chlorine.
After 14 weeks at 60 °C the loss was 1.5% Cl compared with a loss of 37.5% suffered by 70% calcium hypochlorite.

Dates

Modify: 2023-08-15

Evaluation of neutralized chemical agent identification sets (CAIS) for skin injury with an overview of the vesicant potential of agent degradation products

E J Olajos, C T Olson, H Salem, A W Singer, T L Hayes, R G Menton, T L Miller, T Rosso, B MacIver
PMID: 9840748   DOI: 10.1002/(sici)1099-1263(199811/12)18:6<409::aid-jat515>3.0.co;2-z

Abstract

Vesication and skin irritation studies were conducted in hairless guinea-pigs to determine the vesicant and skin irritation potential of chemically-neutralized Chemical Agent Identification Sets (CAIS). The CAIS are training items that contain chemical warfare-related material--sulfur mustard (HD), nitrogen mustard (HN) or lewisite (L)--and were declared obsolete in 1971. Animals were dosed topically with 'test article'--neat HD, 10% agent/chloroform solutions or product solutions (waste-streams) from neutralized CAIS--and evaluated for skin-damaging effects (gross and microscopic). Product solutions from the chemical neutralization of neat sulfur mustard resulted in microvesicle formation. All agent-dosed (HD or agent/chloroform solutions) sites manifested microblisters as well as other histopathological lesions of the skin. Waste-streams from the neutralization of agent (agent/chloroform or agent/charcoal) were devoid of vesicant activity. Cutaneous effects (erythema and edema) were consistent with the skin-injurious activity associated with the neutralizing reagent 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). Chemical neutralization of CAIS was effective in eliminating/reducing the vesicant property of CAIS containing agent in chloroform or agent on charcoal but was inefficient in reducing the vesicant potential of CAIS containing neat sulfur mustard.


[Hygienic evaluation of the possible use of 1,3-dichloro-5,5-dimethylhydantoin for the purpose of drinking water decontamination]

A A Semenova, A A Korolov
PMID: 7084701   DOI:

Abstract




[Hygienic standard for dichlorantin and its transformation product dimethylhydantoin in an aqueous medium]

A A Korolev, V E Vasilenko, M V Sidorova, O V Zdorova
PMID: 7106584   DOI:

Abstract




Explore Compound Types